molecular formula C6H13NO2 B15274053 (3R)-3-Amino-3-methylpentanoic acid

(3R)-3-Amino-3-methylpentanoic acid

Cat. No.: B15274053
M. Wt: 131.17 g/mol
InChI Key: WCYAXBNGDLLWRW-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-methylpentanoic acid is a non-proteinogenic amino acid with a chiral center at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-methylpentanoic acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to olefinic acids via asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method includes the asymmetric synthesis of β-lactams through a Staudinger reaction between ketene and imine, leading to the corresponding amino acids . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, amine, and ketene silyl acetal derivatives can yield vicinal hydroxylamino acids .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ chiral catalysts and advanced separation techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-3-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(3R)-3-Amino-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antihypertensive agent and in the development of new drugs.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • (2S,3R)-3-Amino-2-hydroxydecanoic acid
  • (2S,3R)-3-Hydroxy-2-methylpentanoic acid
  • (2S,3R)-3-Hydroxy-2-methylvaleric acid

Comparison: (3R)-3-Amino-3-methylpentanoic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R)-3-amino-3-methylpentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-6(2,7)4-5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1

InChI Key

WCYAXBNGDLLWRW-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@](C)(CC(=O)O)N

Canonical SMILES

CCC(C)(CC(=O)O)N

Origin of Product

United States

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